molecular formula C12H10F2N4O2 B8273581 5-cyclopropyl-N-(4,5-difluoro-2-nitrophenyl)-1H-pyrazol-3-amine

5-cyclopropyl-N-(4,5-difluoro-2-nitrophenyl)-1H-pyrazol-3-amine

Cat. No. B8273581
M. Wt: 280.23 g/mol
InChI Key: QYWIRIKRYBEYHA-UHFFFAOYSA-N
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Patent
US08129403B2

Procedure details

To a solution of 1,2,4-trifluoro-5-nitrobenzene (3.0 g, 18 mmol) and DIEA (4.2 ml, 24 mmol) in dry THF (20 ml) was added dropwise a solution of 5-cyclopropyl-1H-pyrazol-3-amine (2.0 g, 16 mmol) in THF (5 ml) at 0° C. After addition, the reaction mixture was stirred at 25° C. for 20 hrs. It was then heated to 40° C. for 40 hrs. The solvent was removed under reduced pressure and the resulted residue was purified by column chromatography (hexane:EtOAc=5:2). Recrystallization from EtOAc (10 ml) and hexanes (˜100 ml) gave the title compound as red crystals (0.8 g, 18%). NMR (400 MHz) 12.36 (s, 1H), 9.79 (s, 1H), 8.27 (m, 2H), 5.93 (s, 1H), 1.90 (m, 1H), 0.93 (m, 2H), 0.72 (m, 2H). MS: Calcd.: 280; Found: [M+H]+ 281.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
18%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5](F)=[CH:4][C:3]=1[F:12].CCN(C(C)C)C(C)C.[CH:22]1([C:25]2[NH:29][N:28]=[C:27]([NH2:30])[CH:26]=2)[CH2:24][CH2:23]1>C1COCC1>[CH:22]1([C:25]2[NH:29][N:28]=[C:27]([NH:30][C:5]3[CH:4]=[C:3]([F:12])[C:2]([F:1])=[CH:7][C:6]=3[N+:8]([O-:10])=[O:9])[CH:26]=2)[CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Name
Quantity
4.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2 g
Type
reactant
Smiles
C1(CC1)C1=CC(=NN1)N
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° C. for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
It was then heated to 40° C. for 40 hrs
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulted residue was purified by column chromatography (hexane:EtOAc=5:2)
CUSTOM
Type
CUSTOM
Details
Recrystallization from EtOAc (10 ml) and hexanes (˜100 ml)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(CC1)C1=CC(=NN1)NC1=C(C=C(C(=C1)F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.